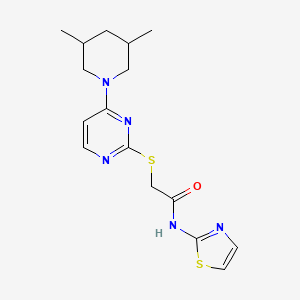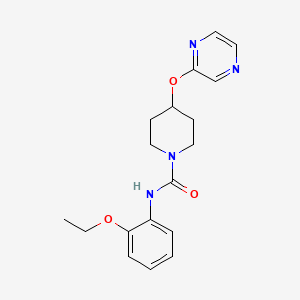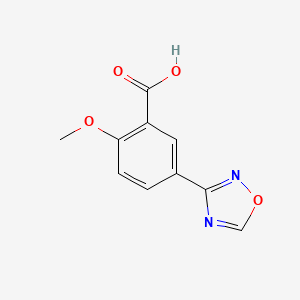
N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide is a chemical compound used in scientific research. It possesses diverse applications in fields such as medicine and material science, making it a valuable tool for studying various phenomena.
Preparation Methods
The synthesis of N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide can be achieved through various methods. One approach involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP), and the reaction conditions are mild and metal-free . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions can occur, where functional groups are replaced by others under suitable conditions.
Common reagents and conditions used in these reactions include iodine, TBHP, and various solvents like toluene. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in the study of biological processes and interactions.
Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide can be compared with other similar compounds, such as:
N-[2-({4-[3-(anilino)-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-2-yl]pyridin-3-yl}oxy)ethyl]prop-2-enamide: This compound is an EGFR inhibitor used for the treatment of cancer.
2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide: This compound is used in the synthesis of various phosphorus heterocycles.
The uniqueness of this compound lies in its specific structure and the diverse applications it offers in scientific research.
Properties
IUPAC Name |
N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-2-10(16)14-9-5-3-6-12-11(9)15-8-4-7-13-15/h2-8H,1H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPLSAYIYKZEGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(N=CC=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2803486.png)

![N-[(4-morpholin-4-ylphenyl)carbamothioyl]-4-nitrobenzamide](/img/structure/B2803488.png)

![N-[2-hydroxy-4-(methylsulfanyl)butyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2803493.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2803495.png)
![2-(2-methylphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2803496.png)
![6-[5-[2-(2-Methoxyphenoxy)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2803497.png)
![3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2803498.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2803501.png)
![3-[(4-fluorophenyl)methyl]-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2803505.png)


